2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine hydrochloride
CAS No.: 2089257-13-4
Cat. No.: VC5543396
Molecular Formula: C7H13ClF3NO
Molecular Weight: 219.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2089257-13-4 |
|---|---|
| Molecular Formula | C7H13ClF3NO |
| Molecular Weight | 219.63 |
| IUPAC Name | 2,2,2-trifluoro-1-(oxan-4-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6(11)5-1-3-12-4-2-5;/h5-6H,1-4,11H2;1H |
| Standard InChI Key | MBDMWPLGAFDSKZ-UHFFFAOYSA-N |
| SMILES | C1COCCC1C(C(F)(F)F)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a tetrahydropyran ring (oxan-4-yl group) bonded to a trifluoroethylamine backbone, with the amine group protonated as a hydrochloride salt. The IUPAC name, 2,2,2-trifluoro-1-(oxan-4-yl)ethanamine hydrochloride, reflects this arrangement. Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 219.63 g/mol |
| CAS Number | 2089257-13-4 |
| SMILES | |
| InChI Key | MBDMWPLGAFDSKZ-UHFFFAOYSA-N |
The tetrahydropyran ring adopts a chair conformation, while the trifluoromethyl group introduces significant electronegativity and steric bulk, influencing intermolecular interactions .
Physicochemical Characteristics
Comparative Analysis with Fluorinated Amines
| Compound | Structure | LogP | Applications |
|---|---|---|---|
| 2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine HCl | Tetrahydropyran + | 0.81 | Drug intermediates |
| (S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine HCl | Aryl + | 1.34 | Serotonin receptor ligands |
| (1R)-2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine HCl | Methoxyphenyl + | 1.02 | Anticancer agents |
The oxan-4-yl derivative’s lower LogP compared to aryl analogs may favor aqueous solubility, advantageous for formulation .
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